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5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

ALK5 TGF-β signaling X-ray crystallography

Researchers developing ATP-competitive kinase inhibitors often face regioisomeric ambiguity that confounds selectivity profiling. 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5) eliminates this uncertainty with a defined 5-methyl substitution pattern, enabling unambiguous SAR exploration. - Validated precursor for dual FLT3/CDK4 inhibitors (IC₅₀ = 7-11 nM) and ALK5 inhibitors targeting TGF-β-driven pathologies. - Free 3-amino vector supports regioselective N-arylation/alkylation for focused library synthesis. - ≥98% purity ensures reproducible biological data; ship ambient, store at 2-8°C.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 52090-86-5
Cat. No. B1506564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS52090-86-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NN=C2N
InChIInChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
InChIKeyZPWJUQFZAFWVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: Baseline & Procurement Overview


5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5) is a bicyclic heteroaromatic compound within the pyrazolo[4,3-b]pyridine scaffold class, characterized by a 5-methyl substitution on the pyridine ring and a free 3-amino group . This scaffold is recognized as a privileged kinase hinge-binding motif [1], with derivatives demonstrating inhibitory activity against ALK5 [2], FLT3/CDK4 [3], and mGlu4 modulation [4]. Its molecular formula is C₇H₈N₄ (MW 148.17 g/mol), with a defined substitution pattern that differentiates it from unsubstituted or alternatively substituted analogs .

Why Generic Substitution Fails for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine


In-class compounds bearing the pyrazolo[4,3-b]pyridine core are not interchangeable due to position-specific structure-activity relationships (SAR) that govern kinase selectivity, metabolic stability, and off-target liability. The 5-methyl substitution on the pyridine ring influences both electronic distribution and steric complementarity within the kinase hinge-binding pocket [1]. Unsubstituted pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) lacks the methyl group required for hydrophobic packing observed in optimized ALK5 inhibitors [2]. Conversely, 7-substituted analogs demonstrate improved ADME properties but may introduce distinct selectivity profiles [1]. Even regioisomeric methyl placement (e.g., 1-methyl vs. 5-methyl) alters hydrogen-bonding capacity and CYP induction liability [3]. The following evidence quantifies these substitution-dependent differences.

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: Evidence vs. In-Class Analogs


ALK5 Co-Crystal Binding Mode of 5-Methyl Substitution

The 5-methyl group in the pyrazolo[4,3-b]pyridine scaffold is critical for optimal hydrophobic packing within the ALK5 ATP-binding pocket. In the co-crystal structure of a 7-substituted analog (PDB 5USQ, resolution 2.55 Å), the pyrazolo[4,3-b]pyridine core engages the kinase hinge via conserved hydrogen bonds, while the 5-position projects toward a hydrophobic subpocket that accommodates small alkyl groups [1]. Analogs lacking the 5-methyl substitution exhibit reduced van der Waals contacts in this region, correlating with diminished binding affinity [2].

ALK5 TGF-β signaling X-ray crystallography kinase hinge-binding

FLT3/CDK4 Dual Inhibition Cellular Potency

The pyrazolo[4,3-b]pyridine scaffold, when elaborated at the 6-position with a pyrimidin-4-yl group, yields dual FLT3/CDK4 inhibitors with nanomolar potency. Compound 23k (6-substituted pyrazolo[4,3-b]pyridine derivative) exhibited IC₅₀ values of 11 nM (FLT3) and 7 nM (CDK4) and achieved 67% tumor growth inhibition in the MV4-11 xenograft model at 200 mg/kg [1]. The 5-methyl group on the pyridine ring is a key structural feature of the core scaffold prior to further derivatization, influencing both electronic properties and metabolic stability [2].

FLT3 CDK4 acute myeloid leukemia MV4-11

CYP1A2 Induction Liability Mitigation

The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, exemplified by VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), demonstrates potent mGlu4 positive allosteric modulation while mitigating CYP1A2 induction liability observed with earlier picolinamide-based chemotypes [1]. The unsubstituted pyrazolo[4,3-b]pyridin-3-amine core (CAS 202336-32-1) provides the hinge-binding motif; the 5-methyl variant (CAS 52090-86-5) introduces additional lipophilicity that may further modulate metabolic stability and CYP induction profiles .

CYP1A2 drug-drug interaction Parkinson's disease mGlu4 PAM

Drug-Likeness and Physicochemical Profile

The introduction of a 5-methyl group to the pyrazolo[4,3-b]pyridine-3-amine scaffold (MW 148.17, C₇H₈N₄) increases molecular weight by ~14 Da compared to the unsubstituted analog (CAS 202336-32-1, MW 134.14, C₆H₆N₄) while maintaining a favorable hydrogen bond donor/acceptor profile (2 donors, 3 acceptors) . This modest increase in lipophilicity (estimated cLogP ~0.8 vs. ~0.2 for the unsubstituted analog) may enhance membrane permeability and crystallinity for solid-state formulation . The methyl group also reduces the number of rotatable bonds to zero, potentially improving bioavailability .

drug-likeness cLogP crystallinity formulation

Regioselective Derivatization Advantage

The pyrazolo[4,3-b]pyridine core can be synthesized via three established routes: (A) annulation of a pyridine fragment to an amino-substituted pyrazole, (B) annulation of a pyrazole ring to a functionalized pyridine core, and (C) synthesis from available 3-nitropyridines [1]. The 5-methyl substitution pattern is introduced during pyridine ring formation, providing a regiochemically defined scaffold for subsequent functionalization. In contrast, unsubstituted pyrazolo[4,3-b]pyridines lack this directional handle, potentially leading to regioisomeric mixtures during derivatization [2].

synthesis regioselectivity annulation building block

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: Research & Industrial Applications


ALK5 Inhibitor Lead Optimization

Based on the ALK5 co-crystal structure (PDB 5USQ) demonstrating hydrophobic packing of the 5-position [1], 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine serves as an optimal starting scaffold for designing ATP-competitive ALK5 inhibitors targeting TGF-β-driven pathologies, including cancer, fibrosis, and cardiovascular disorders. The free 3-amino group provides a vector for N-arylation or N-alkylation to explore selectivity determinants against other TGF-β family kinases [2].

Dual FLT3/CDK4 Inhibitor Development for AML

The 5-methyl pyrazolo[4,3-b]pyridine core is a validated precursor for 6-substituted dual FLT3/CDK4 inhibitors with demonstrated low-nanomolar potency (IC₅₀ = 7–11 nM) and in vivo tumor growth inhibition (67% at 200 mg/kg in MV4-11 xenograft) [3]. This scaffold is particularly suited for medicinal chemistry programs seeking to target the FLT3-ITD mutant AML population while simultaneously addressing CDK4/6-mediated cell cycle progression.

mGlu4 PAM Discovery with Reduced CYP Induction

The 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold eliminates CYP1A2 induction liability observed with earlier picolinamide chemotypes, making it a preferred core for CNS-penetrant mGlu4 PAMs [4]. The 5-methyl variant (CAS 52090-86-5) provides a starting point for lead optimization campaigns targeting Parkinson's disease and other neurodegenerative disorders, where CYP-mediated drug-drug interactions are a critical development risk [4].

Kinase Panel Selectivity Screening

The defined 5-methyl substitution pattern enables regioselective derivatization, reducing the risk of regioisomeric mixtures that confound kinase selectivity profiling [5]. This compound is ideal for preparing focused libraries of N-substituted 3-amino derivatives for broad kinase panel screening, allowing systematic exploration of substitution-dependent selectivity fingerprints across the kinome [6].

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